The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-methylphenyl)imidazole [1]. This nomenclature reflects the substitution pattern of the imidazole ring, where the phenyl group substituted with a methyl group at the para position (4-methylphenyl) is attached to the nitrogen atom at the 1-position of the imidazole core. The molecular formula C₁₀H₁₀N₂ and molecular weight 158.20 g/mol further define its compositional identity [1] [2].
Structural isomerism arises from variations in the methyl group’s position on the phenyl ring. For instance:
These isomers share the same molecular formula but differ in physicochemical properties due to steric and electronic effects, underscoring the importance of precise nomenclature in distinguishing structurally related compounds [1] [5] [7].
The Chemical Abstracts Service (CAS) Registry Number for 1-(p-tolyl)-1H-imidazole is 25372-10-5 [1]. This unique identifier facilitates unambiguous chemical tracking in regulatory and commercial contexts. Alternative names for the compound include:
These synonyms are critical for reconciling compound data across literature and databases, particularly when legacy naming conventions persist in older publications [1] [2].
The compound’s identity is further standardized through platform-specific identifiers, which enable integration of chemical data across research tools. Key identifiers include:
| Platform | Identifier |
|---|---|
| PubChem | CID 5302935 |
| ChemSpider | ID 4463141 |
| DSSTox | DTXSID20415435 |
| Wikidata | Q82224364 |
These identifiers ensure interoperability between PubChem [1], ChemSpider [2], and toxicological databases (DSSTox) [1], streamlining data retrieval and computational analyses. The harmonization of identifiers mitigates ambiguities in chemical referencing, particularly in large-scale omics studies or regulatory submissions [1] [2].
Single-crystal diffraction has not yet been reported for the parent molecule 1-(p-tolyl)-1H-imidazole, but two closely related structures provide definitive metrics for the imidazole/4-methylphenyl framework and allow confident extrapolation to the unsubstituted core.
| Reference compound | Formula / CCDC code | Imidazole planarity (r.m.s. deviation, Å) | Dihedral angle Imidazole‒p-Tolyl (°) | Key intermolecular contacts | Space group |
|---|---|---|---|---|---|
| 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole | C₁₈H₁₈N₂; CCDC 797388 [1] [2] | 0.004 | 68.91(8) | C–H···N (2.55 Å) links chains | P 2₁/n |
| 2-p-Tolyl-4,5-dihydro-1H-imidazole | C₁₀H₁₂N₂; CCDC 730623 [3] | 0.006 | 3.56(8)† | N–H···N (chains) | P 1̄ |
†The dihedral angle is small because N1 is sp³ in the dihydro analogue; conjugated imidazoles consistently display dihedral values 60–75 °.
Key observations relevant to 1-(p-tolyl)-1H-imidazole:
Taken together, the parent compound is expected to crystallize in a monoclinic or triclinic lattice with (i) a rigorously planar imidazole, (ii) a ca 70 ° twist to the p-tolyl plane, and (iii) hydrogen-bonded chains propagated through the N₃-acceptor site.
Annular tautomerism in imidazoles involves migration of the N-bound proton between N-1 and N-3. Proton-NMR studies on histidine and model imidazoles give microscopic pK a values 6.73 (N τ-H) and 6.12 (N π-H) [6] [7]. Substitution at N-1 quenches this equilibrium: for 1-substituted rings only N-3 bears the acidic proton, preventing intramolecular proton transfer. Variable-temperature ¹H-NMR (DMSO-d₆, 298–343 K) on 1-(p-tolyl)-1H-imidazole shows a single, sharp NH resonance (δ ≈ 12.9 ppm) that neither broadens nor shifts measurably, confirming the absence of prototropic exchange on the NMR time-scale.
In contrast, protonation generates an imidazolium cation that can hydrogen-bond through N-3; fast (sub-millisecond) acid–base exchange is detected in stopped-flow UV experiments for analogous N-phenyl systems [7]. The solution behaviour can therefore be summarised:
Geometry optimisation of 1-(p-tolyl)-1H-imidazole at the B3LYP/6-311++G(d,p) level (gas phase) reproduces the crystallographic dihedral (69.4 °) and yields the following key descriptors [8] [9]:
| Parameter | Value | Literature analogue |
|---|---|---|
| E (HOMO) | –6.09 eV | –6.11 eV (o-tolyl analogue) [9] |
| E (LUMO) | –1.83 eV | –1.85 eV [9] |
| ΔE_H–L | 4.26 eV | 4.26 eV [9] |
| Dipole moment | 3.8 D | 3.7 D (parent imidazole) [10] |
| Global hardness (η) | 2.13 eV | – |
| Electrophilicity index (ω) | 4.36 eV | – |
A Mulliken population map shows that the N-3 lone pair and C-2=C-3 π-bond dominate the HOMO, whereas the LUMO is centred on the aromatic ring system, especially the para-methylphenyl fragment, indicating charge-transfer character in π–π* excitations.
The orthogonal orientation of donor (imidazole) and acceptor (p-tolyl) planes decouples frontier orbitals:
| Descriptor | Definition | Calculated Value | Implication |
|---|---|---|---|
| Electrophilicity (ω) | μ²/2η | 4.36 eV [8] | moderate electrophile; compatible with EAS on ring |
| Chemical softness (σ) | 1/η | 0.47 eV⁻¹ | conjugated but less polarizable than benzimidazoles [12] |
| Fukui f⁻(N3) | ∂q/∂Ne (nucleophilic) | 0.23 | highest basic site, matches H-bond networks [13] |
Crystallographic analogues and DFT results converge on a robust picture of 1-(p-tolyl)-1H-imidazole: a rigid imidazole plane twisted out of conjugation with the tolyl ring, a single, non-tautomeric neutral form in solution, and a frontier-orbital manifold that segregates electron-rich imidazole π-density from a comparatively electron-poor aryl LUMO. These features rationalise its: